8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid
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Overview
Description
8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes an azabicyclo[3.2.1]octane core. Tropane alkaloids are known for their wide range of biological activities, making them significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid can be achieved through several methods. One approach involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This method typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and catalytic systems used in laboratory settings can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with dopamine receptors, which play a crucial role in its biological activity . The exact pathways and molecular targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cocaine (3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid): Known for its stimulant effects and addictive properties.
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl: Another tropane alkaloid with similar structural features.
8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl: A compound with similar bicyclic structure but different functional groups.
Uniqueness
What sets 8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid apart from these similar compounds is its specific amino and carboxylic acid functional groups, which contribute to its unique chemical reactivity and biological activity.
Properties
CAS No. |
1251923-24-6 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
8-amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid |
InChI |
InChI=1S/C15H20N2O2/c16-15(14(18)19)12-6-7-13(15)10-17(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2,(H,18,19) |
InChI Key |
YQPJIBYKNDUIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1C2(C(=O)O)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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